N,Alpha-diphenylbenzotriazolemethanamine
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Overview
Description
N,Alpha-diphenylbenzotriazolemethanamine is a chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . It is known for its unique structure, which includes a benzotriazole moiety linked to a diphenylmethanamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,Alpha-diphenylbenzotriazolemethanamine typically involves the reaction of benzotriazole with diphenylmethanamine under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the C-C bond between the benzotriazole and diphenylmethanamine . The reaction is usually carried out at a temperature range of 99-102°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N,Alpha-diphenylbenzotriazolemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,Alpha-diphenylbenzotriazolemethanone, while reduction may produce N,Alpha-diphenylbenzotriazolemethanol .
Scientific Research Applications
N,Alpha-diphenylbenzotriazolemethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,Alpha-diphenylbenzotriazolemethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N,Alpha-diphenylbenzotriazolemethanamine can be compared with other similar compounds, such as:
N,Alpha-diphenylbenzotriazolemethanone: Similar structure but with a ketone group instead of an amine.
N,Alpha-diphenylbenzotriazolemethanol: Similar structure but with an alcohol group instead of an amine.
N,Alpha-diphenylbenzotriazolemethane: Similar structure but without any functional group on the methylene carbon.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H16N4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[benzotriazol-2-yl(phenyl)methyl]aniline |
InChI |
InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H |
InChI Key |
RWFJFDMDAKSLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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